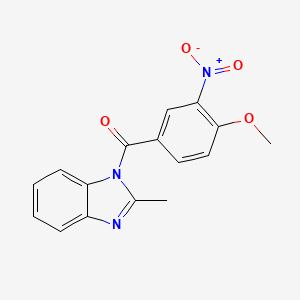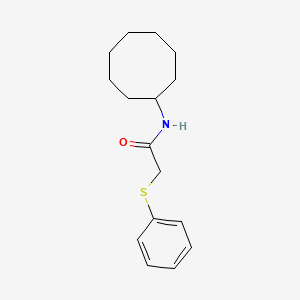![molecular formula C13H15N5O3 B5733388 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)
8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione” is a unique chemical with the linear formula C23H21N5O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The compound may undergo typical nucleophilic addition reactions involving amines. Primary amines can add to aldehydes and ketones to yield imines, while secondary amines can yield enamines . Specific reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 415.456 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .作用機序
Theophylline acts by inhibiting the enzyme phosphodiesterase, which breaks down cyclic AMP (cAMP). By inhibiting phosphodiesterase, 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the level of cAMP in the cells, leading to relaxation of the smooth muscles in the airways and anti-inflammatory effects. Theophylline also acts by blocking the adenosine receptors, which are involved in the constriction of the airways.
Biochemical and Physiological Effects:
Theophylline has several biochemical and physiological effects. It increases the heart rate, cardiac output, and blood pressure by stimulating the sympathetic nervous system. Theophylline also increases the production of gastric acid, leading to gastrointestinal side effects such as nausea and vomiting. Theophylline can also cause central nervous system side effects such as headache, insomnia, and seizures.
実験室実験の利点と制限
Theophylline has several advantages for lab experiments. It is readily available and relatively inexpensive. Theophylline is also stable and has a long shelf life. However, 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has some limitations for lab experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Theophylline also has a complex pharmacokinetic profile, with wide inter-individual variability in its metabolism and elimination.
将来の方向性
There are several future directions for 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione research. One area of interest is the development of new formulations of this compound that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the use of this compound in combination with other drugs for the treatment of respiratory diseases. Theophylline has also been studied for its effects on other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic value of this compound in these diseases.
合成法
Theophylline can be synthesized by several methods, including the Fischer indole synthesis, the Skraup synthesis, and the Bamberger triazine synthesis. The Fischer indole synthesis involves the reaction of ethyl acetoacetate with urea in the presence of phosphoric acid, followed by cyclization with formic acid. The Skraup synthesis involves the reaction of 2-amino-4,5-dimethylthiophene with glyoxal in the presence of sulfuric acid, followed by oxidation with nitric acid. The Bamberger triazine synthesis involves the reaction of 2,4,6-trichloroaniline with urea in the presence of sodium hydroxide, followed by reduction with zinc dust.
科学的研究の応用
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It acts as a bronchodilator by relaxing the smooth muscles in the airways, increasing the airflow to the lungs. Theophylline also has anti-inflammatory effects, reducing the inflammation in the airways. In addition to its use in respiratory diseases, 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its effects on the cardiovascular system, the central nervous system, and the immune system.
Safety and Hazards
特性
IUPAC Name |
8-(furan-2-ylmethylamino)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-16-9-10(17(2)13(20)18(3)11(9)19)15-12(16)14-7-8-5-4-6-21-8/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUKHHHURKZKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)



![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)